7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone
Description
7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone (CAS: 73663-89-5) is a tricyclic acridinone derivative with a methoxy group at position 7 and partial saturation of the heterocyclic ring (C14H15NO2, MW: 229.28) . It serves as a key precursor in synthesizing acetylcholinesterase (AChE) inhibitors and other bioactive hybrids. Its structure enables dual binding site interactions in enzyme inhibition, particularly in Alzheimer’s disease therapeutics . The compound exhibits moderate acute toxicity in mice (LD50: 56 mg/kg, intravenous) .
Structure
3D Structure
Properties
CAS No. |
73663-89-5 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
7-methoxy-2,3,4,9a-tetrahydro-1H-acridin-9-one |
InChI |
InChI=1S/C14H15NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h6-8,10H,2-5H2,1H3 |
InChI Key |
WMUGJACFAGQICB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3C2=O |
Origin of Product |
United States |
Preparation Methods
Ti(OiPr)₄-Mediated Annulation
A titanium isopropoxide-catalyzed annulation between 1,3-dihydroxyacridone derivatives (e.g., 4a ) and prenal (3 ) yields tetracyclic acridinones.
Solvent-Free Imidazolium Salt Catalysis
A solvent-free approach using 1,3-bis(carboxymethyl)imidazolium chloride catalyzes the coupling of 2-aminobenzaldehydes with ketones:
- Substrates : 2-Aminobenzaldehyde (0.5 mmol), cyclohexanone (5.0 equiv)
- Catalyst : 10 mol% imidazolium salt
- Conditions : 100°C, 16 h
- Yield : 65–85%
Catalytic Reductive Cyclization
Reductive cyclization of nitro-containing precursors provides efficient access to tetrahydroacridinones.
Palladium-Catalyzed Hydrogenation
A patent describes the reductive cyclization of 1-acylamino-3,4-phthaloylacridones using Pd/C under hydrogen:
- Substrate : 1-Acylamino-3,4-phthaloylacridone
- Catalyst : 5% Pd/C
- Conditions : H₂ (1 atm), EtOH, rt
- Yield : 72–89%
Methoxylation Techniques
Introducing the 7-methoxy group is critical. Two primary methods dominate:
Direct Methylation Post-Cyclization
Methylation of hydroxylated intermediates using methyl iodide (MeI):
Demethylation-Protection Strategies
For sensitive substrates, a benzyl-protected intermediate is demethylated using HBr/Ac₂O:
Comparative Analysis of Methods
Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclocondensation:
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the acridinone ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the acridinone ring.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity : Research indicates that derivatives of acridinone compounds, including 7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone, exhibit promising antimalarial properties. A study highlighted the effectiveness of similar compounds against Plasmodium berghei in murine models, suggesting that modifications to the acridinone structure can enhance biological activity against malaria parasites .
Neuroprotective Effects : Another area of research focuses on the neuroprotective effects of this compound. It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in treating cognitive disorders .
Biological Research
Cell Viability and Toxicity Studies : Toxicological assessments have identified this compound as having acute toxicity when administered orally or through dermal contact. The compound has been classified under various hazard categories due to its potential to cause serious health effects upon exposure .
| Route of Exposure | LD50 (mg/kg) | Toxic Effects |
|---|---|---|
| Oral | 56 | Lethal dose in rodent models |
| Dermal | Not specified | Skin irritation and toxicity |
| Inhalation | Not specified | Respiratory irritation |
Case Studies
- Antimalarial Efficacy : A study conducted on the efficacy of acridinone derivatives demonstrated that compounds similar to this compound showed significant activity against malaria parasites in vivo. The findings suggested that further structural modifications could lead to more potent antimalarial agents .
- Neuroprotective Mechanisms : Research focusing on the neuroprotective mechanisms of this compound indicated its potential role in enhancing cognitive function by inhibiting AChE activity. This effect was observed in vitro and warrants further investigation in animal models .
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Acridinone Derivatives
1,4-Dimethoxy-9(10H)-acridinone
- Structure : Methoxy groups at positions 1 and 4, fully aromatic core.
- Activity: Demonstrates DNA intercalation and trypanocidal effects against Trypanosoma cruzi. DNA binding correlates with antiparasitic efficacy, highlighting the role of substitution position in biological targeting .
- Comparison : Unlike 7-methoxy derivatives, 1,4-dimethoxy substitution enhances planar aromaticity, favoring DNA interaction over enzyme inhibition.
9-Phenyl-3,4-dihydro-1(2H)-acridinone
- Structure : Phenyl group at position 9, partially saturated ring.
- Activity: Used in materials science and as a synthetic intermediate.
7-Methoxy-1,3,4,10-tetrahydro-9(2H)-acridinone (7-MTHA)
- Structure : Methoxy at position 7, differing hydrogenation pattern (positions 1,3,4,10).
- Activity : Inhibits E. coli cytochrome bd oxidases selectively. The altered saturation pattern reduces AChE affinity but improves selectivity for bacterial enzymes .
Enzyme Inhibition Profiles
Acetylcholinesterase (AChE) Inhibitors
- 7-MEOTA Hybrids : Derivatives like Compound 64 (N-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}ethyl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine) exhibit sub-micromolar IC50 values against human AChE, attributed to dual binding site interactions .
- Thioacridine Derivatives: 2,7-Dimethoxy-9-thio-(2'-diethylaminoethyl)acridinone inhibits P-glycoprotein (P-gp) and downregulates mdr1 gene expression, a mechanism distinct from 7-methoxy derivatives .
Topoisomerase I Inhibition
- MHY440: A 10H-acridinone with epoxy groups, designed for DNA alkylation. Its flat acridinone template enables Topo I inhibition, whereas 7-methoxy derivatives lack this functionalization .
Physicochemical and Pharmacokinetic Properties
| Compound | cLogP | Membrane Permeability (nm/s) | Key Functional Groups |
|---|---|---|---|
| 7-Methoxy-... (parent) | ~2.5 | Not reported | Methoxy, tetrahydro ring |
| Compound 1 (Pteridine) | 2.4 | 2.4 | Pteridine core |
| Compound 3 (Acridinone) | 1.5 | 1.5 | Acridinone, methoxy |
| MHY440 | ~3.0 | High | Epoxy, acridinone |
- Key Insight : Lower cLogP in 7-methoxy derivatives (vs. MHY440) may reduce cell membrane permeability but improve aqueous solubility.
Antitumor and Antiparasitic Activity
- C-1311 (Acridinone Derivative): Forms DNA adducts via carbocation intermediates. The 7-methoxy group in 7-Methoxy-... may similarly stabilize carbocations, though covalent DNA binding is less documented .
- Atalaphillinine: A natural acridinone alkaloid with antimalarial activity (comparable to chloroquine). Methoxy groups in both compounds suggest shared electronic profiles for parasitic targeting .
Structural-Activity Relationships (SAR)
- Methoxy Position : Position 7 optimizes AChE inhibition, while 1,4-dimethoxy enhances DNA intercalation .
- Ring Saturation : Partial saturation (e.g., tetrahydro rings) reduces planarity, decreasing DNA binding but improving enzyme selectivity .
- Hybrid Derivatives : Adding thiourea or urea linkers (e.g., compounds 9–18) modulates AChE potency, with longer alkyl chains (e.g., hexyl in compound 13) improving binding kinetics .
Biological Activity
7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone (CAS Number: 65837-12-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.274 g/mol. The structure includes a methoxy group at position 7 and a tetrahydroacridinone core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.274 g/mol |
| CAS Number | 65837-12-9 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to cell cycle arrest at the G0/G1 phase and subsequent induction of apoptosis via mitochondrial pathways .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties of this compound. Research conducted on animal models has indicated that it may help mitigate neurodegeneration associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes within pathogens and cancer cells.
- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Case Studies
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy against resistant bacterial strains, this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), providing a potential new avenue for treatment .
- Cancer Treatment : A case study involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens. Patients reported improved outcomes and reduced side effects attributed to the addition of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
